6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxy group, a fluorobenzenesulfonyl group, and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The fluorobenzenesulfonyl group is introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of sulfonamide or sulfonylthiol derivatives.
Scientific Research Applications
6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Uniqueness
6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, fluorobenzenesulfonyl group, and dihydroquinolinone core make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-ethoxy-3-(4-fluorophenyl)sulfonyl-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-3-24-13-6-9-16-15(10-13)18(21)17(11-20(16)2)25(22,23)14-7-4-12(19)5-8-14/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMQGWAPDQDYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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